molecular formula C17H15BrN2O2S B7440235 4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B7440235
M. Wt: 391.3 g/mol
InChI Key: ZUXHZROVWQSQFF-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of 2,5-dimethylbenzenesulfonamide, followed by the introduction of the quinoline moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents are used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
  • 4-fluoro-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
  • 4-iodo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Uniqueness

4-bromo-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to biological targets and improve its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-11-10-16(12(2)9-14(11)18)23(21,22)20-15-7-3-5-13-6-4-8-19-17(13)15/h3-10,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXHZROVWQSQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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